molecular formula C25H21N5O2 B2858909 N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 361158-33-0

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No. B2858909
CAS RN: 361158-33-0
M. Wt: 423.476
InChI Key: CELPTJYPPMAXFQ-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you’re asking about, are commonly found in a wide range of natural and synthetic compounds. They are known for their diverse pharmacological properties . The structure of these compounds often includes a tryptamine unit, which is a biogenic amine that occurs naturally in plants, animals, and microorganisms .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction between tryptamine and another molecule. For example, a compound was synthesized by reacting tryptamine with naproxen, using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent .


Molecular Structure Analysis

The molecular structure of similar compounds is typically determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of an amide bond. This is typically achieved through a coupling between amines and carboxylic acids, mediated by N, N’-dicyclohexylcarbodiimide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined by a variety of spectroscopic techniques, including 1H-NMR, 13C-NMR, UV, IR, and mass spectrometry .

Scientific Research Applications

Synthesis and Chemical Properties

One area of research has been focused on the synthesis and chemical properties of benzotriazinyl derivatives. For instance, Berezin et al. (2012) explored the oxidation of a Blatter radical to benzotriazin-7(H)-one, leading to N-(benzotriazin-6-yl)carboxamides through acyl- and aroylation processes. These compounds exhibited air stability and reversible electrochemical behavior, suggesting their potential in developing multifunctional materials Berezin, A. A., Constantinides, C. P., Drouza, C., Manoli, M., & Koutentis, P. (2012).

Biological Activity and Therapeutic Potential

Anticancer Activity

Research has identified several benzamide derivatives with significant anticancer activity. Ravinaik et al. (2021) reported on the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D. (2021).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of benzamide derivatives have also been a subject of study. Kumar et al. (2012) synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides and evaluated their antibacterial and antifungal properties. Some compounds demonstrated significant activity, highlighting their potential as antimicrobial agents Kumar, H., Pradeep Kumar, Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R., & Majeed, A. (2012).

Mechanism of Action

The mechanism of action of similar compounds often involves the inhibition of cyclooxygenase (COX) isoenzymes, resulting in analgesic and anti-inflammatory effects .

Future Directions

The future directions for research on similar compounds could involve exploring their diverse pharmacological properties and potential therapeutic applications. For example, ongoing trials suggest that naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used in the synthesis of a similar compound, could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c31-24(26-14-13-19-15-27-22-7-3-1-5-20(19)22)18-11-9-17(10-12-18)16-30-25(32)21-6-2-4-8-23(21)28-29-30/h1-12,15,27H,13-14,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELPTJYPPMAXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide

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